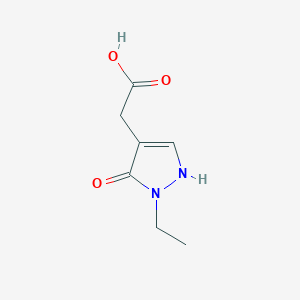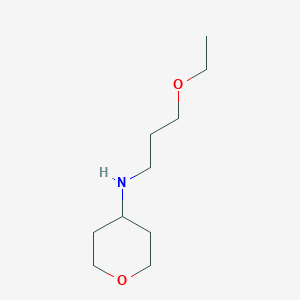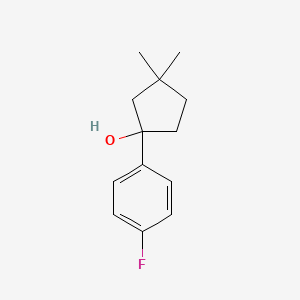
1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a fluorophenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL typically involves the reaction of 4-fluorobenzaldehyde with 3,3-dimethylcyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for the reduction step and acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound receptors or enzymes.
相似化合物的比较
- 1-(4-Fluorophenyl)-2,2-dimethylcyclopentan-1-OL
- 1-(4-Fluorophenyl)-3,3-dimethylcyclohexan-1-OL
- 1-(4-Fluorophenyl)-3,3-dimethylcyclopentane
Comparison: 1-(4-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is unique due to the presence of both a fluorophenyl group and a hydroxyl group on a cyclopentane ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications. Similar compounds may lack one or more of these features, resulting in different reactivity and application profiles.
属性
分子式 |
C13H17FO |
|---|---|
分子量 |
208.27 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-12(2)7-8-13(15,9-12)10-3-5-11(14)6-4-10/h3-6,15H,7-9H2,1-2H3 |
InChI 键 |
FIFYGVOYZIVGQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C1)(C2=CC=C(C=C2)F)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


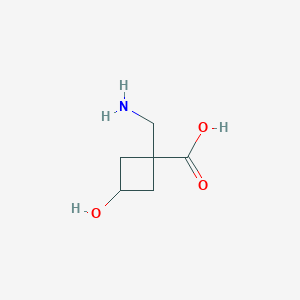

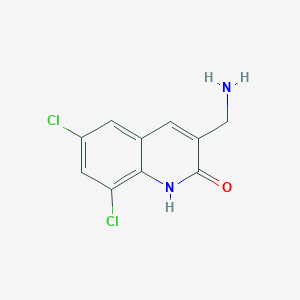

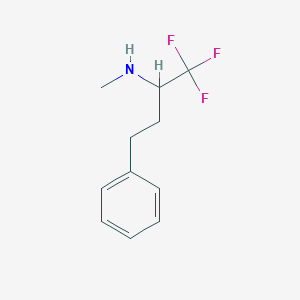
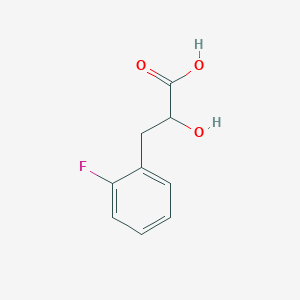
![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)

![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
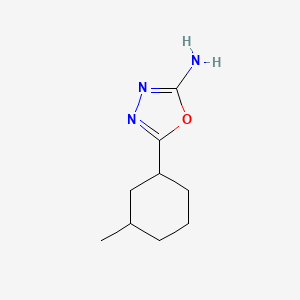
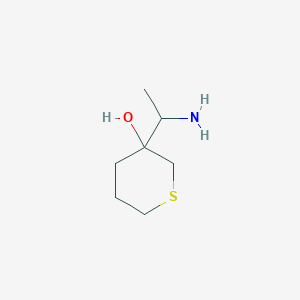
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
